2-(2-Furyl)benzimidazole-6-carboxamidoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

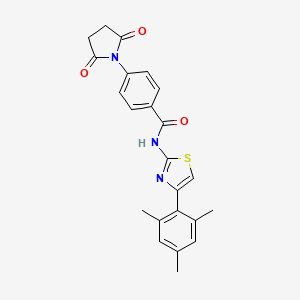

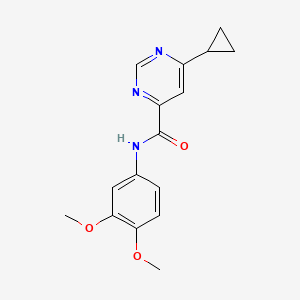

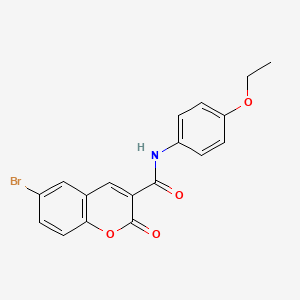

“2-(2-Furyl)benzimidazole-6-carboxamidoxime” is a chemical compound with the molecular formula C12H10N4O2. It contains a benzimidazole ring, which is a bicyclic compound consisting of the fusion of benzene and imidazole .

Synthesis Analysis

The synthesis of 2-substituted benzimidazoles, such as “2-(2-Furyl)benzimidazole-6-carboxamidoxime”, often involves the reaction of o-phenylenediamines with benzaldehydes . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Molecular Structure Analysis

The benzimidazole ring in “2-(2-Furyl)benzimidazole-6-carboxamidoxime” contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles, including “2-(2-Furyl)benzimidazole-6-carboxamidoxime”, exhibit a wide range of biological activities . They can react in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Furyl)benzimidazole-6-carboxamidoxime” include its molecular formula (C12H10N4O2) and molecular weight (242.238). More detailed properties like melting point, boiling point, and density were not found in the retrieved papers.科学的研究の応用

Antimicrobial and Antifungal Activity

A notable application of furyl and benzimidazole substituted compounds, including those similar to 2-(2-Furyl)benzimidazole-6-carboxamidoxime, is in the realm of antimicrobial and antifungal activities. For instance, certain compounds have demonstrated potent anti-bacterial activity against strains such as S. aureus and Methicillin-resistant S. aureus (MRSA), as well as effectiveness against E. coli and various fungal species (Özden Özel Güven et al., 2007).

Anti-aflatoxigenic Activity

Benzimidazole derivatives, including 2-(2-Furyl)benzimidazole, have been tested for their anti-aflatoxigenic activity, particularly against aflatoxin B1 biosynthesis in Aspergillus flavus. These compounds have shown potential in inhibiting the growth of fungi and the production of aflatoxin B1, a significant health hazard in agriculture and food production (Dhanamjayulu et al., 2019).

Antiangiogenic Agents in Cancer Therapy

Some 2-furylbenzimidazoles have been synthesized and tested for their potential as antiangiogenic agents in cancer therapy. These compounds have shown inhibition of VEGF in cancer cell lines and have been compared favorably with established drugs like Tamoxifen and Celecoxib in terms of potency and selectivity (Ahmed Temirak et al., 2014).

Chemical Synthesis and Catalysis

In chemical synthesis, furyl and benzimidazole substituted compounds are used in the synthesis of various biologically active heterocyclic systems. Their properties make them suitable for reactions under specific conditions, such as microwave irradiation, to yield higher-purity products (Cheng Shu-hua, 2005).

Metabolism in Mammals

During the metabolism of certain fungicides in mammals, derivatives of 2-(2-Furyl)benzimidazole have been identified as metabolites. These findings are significant in understanding the metabolic pathways and potential toxicological impacts of such compounds (Frank & Norrestam, 2005).

Synthesis of Biologically Active Systems

Furyl and benzimidazole derivatives have been used in the synthesis of various biologically active systems, including those with potential antiparasitic, cytotoxic, and antitumor activities. This underscores their versatility and significance in medicinal chemistry (Hranjec et al., 2003).

作用機序

While the specific mechanism of action for “2-(2-Furyl)benzimidazole-6-carboxamidoxime” is not mentioned in the retrieved papers, 2-substituted benzimidazoles have been found to exhibit diverse anticancer activities . The various mechanisms of action of benzimidazoles as anticancer agents often correlate with the substitution pattern around the nucleus .

将来の方向性

The future research directions for “2-(2-Furyl)benzimidazole-6-carboxamidoxime” and similar compounds could involve further exploration of their anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions could be varied to design more selective, potent, and multi-target anticancer compounds .

特性

IUPAC Name |

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNPJBIMJIGXBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)benzimidazole-6-carboxamidoxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)